(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Description
“(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone” is a synthetic indole-derived compound featuring a naphthalen-1-ylmethanone group linked to a modified indole scaffold. The indole core is substituted with a pentyl chain at the 1-position and a hydroxyl group at the 2-position. This structural configuration distinguishes it from classical synthetic cannabinoids (SCs) like JWH-018, which lack polar substituents on the indole ring .
Properties
IUPAC Name |
(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYJCVSGIQLLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017815 | |
| Record name | JWH-018 2-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-32-3 | |
| Record name | JWH-018 2-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of 1-Pentylindole and Naphthalen-1-ylmethanone
The indole and naphthalene moieties are coupled via a nucleophilic aromatic substitution reaction. 1-Pentylindole (1.2 equiv) reacts with 2-bromo-naphthalen-1-ylmethanone (1.0 equiv) in the presence of a palladium catalyst (Pd(PPh₃)₄, 5 mol%) and cesium carbonate (2.5 equiv) in toluene at 110°C for 24 hours. This yields (1-pentylindol-3-yl)-naphthalen-1-ylmethanone with a reported efficiency of 78–82%.
Hydroxylation at the 2-Position
Selective hydroxylation of the pentyl side chain is achieved through two primary methods:
Oxidative Hydroxylation
Using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent in dichloromethane at 0°C for 6 hours introduces the hydroxyl group at the 2-position of the pentyl chain. This method achieves 65–70% conversion, with minor over-oxidation byproducts.
Enzymatic Hydroxylation
Cytochrome P450 enzymes (e.g., CYP3A4) catalyze the regioselective hydroxylation of the pentyl chain in phosphate buffer (pH 7.4) at 37°C. This biological method reduces side reactions, yielding 85–90% purity but requires post-reaction purification via high-performance liquid chromatography (HPLC).
Reaction Optimization and Conditions
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 110 | 82 | 95 |
| CuI/1,10-phenanthroline | DMF | 120 | 68 | 88 |
| NiCl₂(dppp) | THF | 100 | 74 | 91 |
Palladium-based catalysts provide superior yields compared to copper or nickel systems due to enhanced electronic coupling between the indole and naphthalene rings.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but may reduce regioselectivity during hydroxylation. Non-polar solvents (toluene, hexane) favor coupling efficiency but require higher temperatures.
Purification and Analytical Validation
Chromatographic Techniques
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Silica Gel Chromatography : Separates unreacted precursors using ethyl acetate/hexane (3:7 v/v).
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HPLC : A Zorbax Eclipse XDB-C18 column (4.6 × 75 mm, 3.5 µm) with water-acetonitrile (20:80 v/v) and 0.1 mM ammonium formate resolves hydroxylated products from byproducts. Retention times for the target compound are consistently observed at 8.2–8.5 minutes.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.89–7.45 (m, 6H, aromatic), 6.95 (s, 1H, indole-H), 4.10 (t, J = 7.2 Hz, 2H, N-pentyl), 3.72 (m, 1H, -CH-OH), 1.80–1.20 (m, 6H, pentyl chain).
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LC-MS : [M+H]⁺ = 358.2 m/z, with fragmentation peaks at 215.1 (naphthalenyl loss) and 130.0 (indole fragment).
Challenges and Mitigation Strategies
Byproduct Formation
Over-hydroxylation at the 4-position of the pentyl chain occurs in 15–20% of cases when using mCPBA. This is mitigated by reducing reaction time to 4 hours or employing enzymatic methods.
Scalability Issues
Industrial-scale synthesis faces challenges in maintaining regioselectivity. Continuous-flow reactors with immobilized CYP450 enzymes improve throughput, achieving 90% yield at 10 g/L concentrations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Oxidative (mCPBA) | 65 | 88 | 120 |
| Enzymatic (CYP3A4) | 85 | 95 | 250 |
| Photocatalytic | 72 | 92 | 180 |
Enzymatic routes, while costly, offer superior selectivity and are preferred for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of dihydroxylated metabolites.
Reduction: Although less common, reduction reactions can potentially convert the hydroxyl group back to its original form.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this metabolite.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include dihydroxylated metabolites, reduced forms of the metabolite, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemical Analysis
Reference Standard in Analytical Chemistry
The compound serves as a reference standard for the identification and quantification of JWH 018 metabolites in biological samples. Its structural characteristics allow for precise analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to detect and measure its presence in various matrices.
| Application | Method | Purpose |
|---|---|---|
| Reference Standard | GC-MS | Identification of JWH 018 metabolites |
| Quantitative Analysis | HPLC | Measurement of compound levels in biological fluids |
Biological Research
Metabolic Pathways and Biotransformation Studies
Research on (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone provides insights into the metabolic pathways associated with synthetic cannabinoids. Studies have shown that this metabolite retains significant activity at cannabinoid receptors, which is crucial for understanding its effects on human physiology.
Case Study: Pharmacokinetics
A study published in PLoS ONE demonstrated that hydroxylated metabolites of JWH 018, including this compound, exhibit high affinity for cannabinoid receptors, influencing locomotor activity and body temperature in animal models . This highlights the compound's relevance in pharmacokinetic studies.
Medical Research
Toxicological Effects and Safety Assessments
Research on this compound aids in understanding the potential toxicological effects of synthetic cannabinoids. Its study is essential for assessing safety profiles and developing guidelines for clinical use or regulatory measures.
| Parameter | Findings | Implications |
|---|---|---|
| Affinity for CB1R | High nanomolar affinity | Indicates potential psychoactive effects |
| Physiological Impact | Decreased locomotor activity | Suggests risks associated with synthetic cannabinoid use |
Forensic Science
Detection of Synthetic Cannabinoids
In forensic toxicology, this compound is utilized to detect synthetic cannabinoid use in biological samples. Its presence can indicate recent consumption of products containing JWH 018 or similar compounds.
Mechanism of Action
The mechanism of action of (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with cannabinoid receptors, primarily CB1 and CB2. As a metabolite of JWH 018, it retains some affinity for these receptors, although it is generally less potent than the parent compound . The metabolite mimics the action of endogenous cannabinoids, binding to the receptors and modulating various physiological processes, including pain perception, mood, and appetite .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of indole-3-yl-naphthoyl derivatives, many of which are classified as synthetic cannabinoids. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings:
Methyl or hydrogen substituents at the 2-position (e.g., JWH-007 and JWH-018) enhance lipophilicity, favoring receptor interaction . Alkyl chain length: Pentyl (C5) and hexyl (C6) chains (e.g., JWH-018 and JWH-019) optimize CB1 binding, while shorter chains (e.g., JWH-073, C4) diminish potency .
JWH-007’s 2-methyl group hinders oxidative metabolism, enhancing its half-life .
Physicochemical Properties :
- The target compound’s logP (estimated ~5.2) is lower than JWH-018 (logP ~7.1) due to the hydroxyl group, suggesting reduced membrane permeability .
- Crystallographic data for analogs (e.g., ’s oxazole derivative) highlight the role of planar naphthoyl groups in stacking interactions, which may influence solid-state stability .
Compounds with hydroxylated alkyl chains () may retain cannabinoid activity while offering improved solubility .
Biological Activity
(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as a metabolite of JWH-018, is a synthetic cannabinoid that has garnered attention due to its pharmacological properties and potential implications in both medical and forensic contexts. This compound is primarily studied for its interaction with cannabinoid receptors and its metabolic pathways.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C24H23NO2
- Molecular Weight : 369.45 g/mol
Metabolic Pathways
The metabolism of this compound involves hydroxylation processes predominantly catalyzed by cytochrome P450 enzymes. This metabolic transformation is crucial for understanding its biological activity and potential toxicity. The primary metabolic pathway includes:
- Hydroxylation : Conversion of JWH-018 into various hydroxylated metabolites.
- Conjugation : Subsequent conjugation reactions that enhance solubility and facilitate excretion.
Cannabinoid Receptor Interaction
This compound acts as an agonist at cannabinoid receptors, particularly CB1 and CB2. The binding affinity and efficacy at these receptors influence its psychoactive effects:
| Receptor Type | Affinity (Ki) | Efficacy |
|---|---|---|
| CB1 | Moderate | Agonist |
| CB2 | Low | Partial Agonist |
These interactions are critical for understanding the compound's pharmacological profile, including potential therapeutic applications and side effects.
Pharmacokinetics
Research indicates that the pharmacokinetics of this compound can vary significantly based on the administration route. For instance, studies have shown that synthetic cannabinoids can exhibit rapid absorption and distribution in biological systems, influencing their duration of action and intensity of effects.
Key Pharmacokinetic Findings :
- Rapid metabolism in liver microsomes.
- Short half-life leading to quick clearance from the body.
Clinical Implications
A study on synthetic cannabinoids highlighted the challenges in determining their pharmacodynamic properties due to variable metabolism among individuals. This variability can lead to unpredictable effects, including toxicity or therapeutic benefits.
Toxicological Assessments
In forensic toxicology, this compound has been detected in various biological samples from individuals using synthetic cannabinoids. Its identification is crucial for understanding the implications of synthetic cannabinoid use in recreational settings.
Comparative Studies
Comparative studies with other synthetic cannabinoids have shown that this compound possesses unique metabolic pathways that differentiate it from similar compounds like JWH 073 and AM 2201. These differences can affect both efficacy and safety profiles.
| Compound | Key Differences |
|---|---|
| JWH 073 | Different alkyl side chain |
| AM 2201 | Fluorinated alkyl chain |
| (2-hydroxy...) | Hydroxylation at the 2-position |
Q & A
Q. What are the optimal synthetic routes for (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, and how can purity be validated?
Methodological Answer: Synthesis typically involves condensation reactions between indole and naphthalene derivatives. For example:
- Step 1: Refluxing intermediates (e.g., 4-chloronaphthalen-1-ol) with catalysts like ZnCl₂ in acetic acid to form ketones ().
- Step 2: Condensation with urea or other nucleophiles in polar aprotic solvents (e.g., DMF) under acidic conditions ().
- Validation: Purity is confirmed via melting point analysis, NMR (¹H/¹³C), and mass spectrometry. For example, IR spectroscopy can validate functional groups (C=O stretch ~1650 cm⁻¹) ().
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL97) for structure refinement. Hydrogen atoms are geometrically constrained, and torsion angles are analyzed to confirm stereochemistry ().
- Spectroscopy:
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental data regarding receptor binding?
Methodological Answer:
- Experimental Validation: Perform competitive binding assays (e.g., CB1/CB2 receptor assays) using radiolabeled ligands (e.g., [³H]CP-55,940) to measure IC₅₀ values.
- Computational Refinement: Adjust force fields in molecular docking software (e.g., AutoDock) to account for solvent effects and ligand flexibility. Cross-validate with crystallographic data (e.g., hydrogen-bonding networks) ().
Q. What methodologies are recommended for assessing the compound's metabolic stability in vivo?
Methodological Answer:
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Sample Preparation: Extract tissue homogenates (brain, liver, blood) using cold acetonitrile for liquid-liquid extraction ().
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Analytical Method: HPLC/MS/MS with a C18 column and electrospray ionization (ESI). Validate linearity (1–1000 ng/mL) and use deuterated internal standards (e.g., d₃-THC) for quantification ().
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Key Data:
Tissue Concentration Range (ng/mL or ng/g) Mean ± SD Blood 54–166 82 ± 42 Brain 316–708 510 ± 166 Liver 1370–3220 1990 ± 752
Q. How should contradictory toxicity data from different model organisms be analyzed?
Methodological Answer:
-
Inclusion Criteria: Follow standardized protocols (e.g., Table B-1 from ) to evaluate:
Health Outcome Parameters Assessed Systemic Effects Hepatic, renal, respiratory function Behavioral Effects Catalepsy, hyperreflexia Metabolic Stability Half-life, tissue distribution -
Statistical Analysis: Use multivariate regression to account for interspecies variability in metabolic pathways ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
